REACTION_CXSMILES
|
S[C:2]1[N:3]=[C:4]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=[C:5]2[N:6]=1.C(=O)(O)[O-].[Na+]>[N+]([O-])(O)=O>[N:3]1[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[CH:7][C:5]2=[N:6][CH:2]=1 |f:1.2|
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Name
|
|
Quantity
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23 g
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Type
|
reactant
|
Smiles
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SC=1N=C2C(N1)=CC=CC=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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210 mL
|
Type
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solvent
|
Smiles
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[N+](=O)(O)[O-]
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Type
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CUSTOM
|
Details
|
stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating to the inner temperature of 80° to 90° C. for one hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with chloroform (250 ml×2)
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Type
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DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to 50 ml under reduced pressure
|
Type
|
ADDITION
|
Details
|
200 ml of hexane was added
|
Type
|
FILTRATION
|
Details
|
Deposited crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
N1=CN=C2C1=CC=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |